4-Ethoxy-3-Methoxyphenylacetonitrile

Beschreibung

Historical Context and Significance of Phenylacetonitrile (B145931) Derivatives in Synthetic Chemistry

Phenylacetonitrile, the parent compound of this class, and its derivatives have a long-standing history in organic chemistry, emerging as crucial intermediates in a wide array of synthetic applications. Their importance is fundamentally linked to the reactivity of the cyanomethyl group (-CH₂CN) attached to a phenyl ring. The methylene (B1212753) protons are acidic, allowing for easy deprotonation to form a stabilized carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Historically, the preparation of phenylacetonitrile derivatives has been a subject of extensive investigation for over a century. sinfoochem.com One of the most established methods is the nucleophilic substitution of a benzyl (B1604629) halide with an alkali metal cyanide, a reaction often referred to as a type of Kolbe nitrile synthesis. sinfoochem.com Over the years, synthetic methodologies have evolved from these classical approaches to more sophisticated catalytic and electrochemical strategies, aiming for higher yields, greater functional group tolerance, and improved sustainability.

The significance of phenylacetonitrile derivatives is underscored by their role as precursors to numerous commercially important substances, including pharmaceuticals, agrochemicals, and fragrances. For instance, dialkoxy phenylacetonitriles have been employed in the synthesis of papaverine (B1678415) and its analogues, which are known for their antispasmodic properties. The versatility of the nitrile group, which can be hydrolyzed to carboxylic acids, reduced to amines, or converted into other functional groups, further cements the importance of this class of compounds as foundational scaffolds in the synthesis of complex organic molecules.

Structural Characteristics and Chemical Classification of 4-Ethoxy-3-Methoxyphenylacetonitrile within Nitriles and Aromatic Ethers

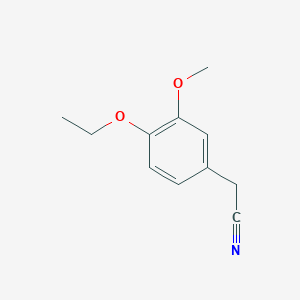

This compound is an organic compound characterized by a benzene (B151609) ring substituted with a cyanomethyl group, a methoxy (B1213986) group at the C3 position, and an ethoxy group at the C4 position. Based on its functional groups, it is classified as both a nitrile and an aromatic ether.

The core structure consists of:

A Phenylacetonitrile Scaffold: This provides the basic framework, comprising a phenyl ring attached to an acetonitrile (B52724) (-CH₂CN) unit.

An Ethoxy Group (-OCH₂CH₃): Located at the para-position (C4) relative to the cyanomethyl group.

A Methoxy Group (-OCH₃): Situated at the meta-position (C3) relative to the cyanomethyl group.

The presence of the nitrile group (a carbon triple-bonded to a nitrogen atom) is a key feature, imparting characteristic reactivity. The aromatic ether functionalities, contributed by the ethoxy and methoxy groups, influence the electronic properties of the benzene ring, making it electron-rich and thus affecting its reactivity in electrophilic aromatic substitution reactions.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 103796-52-7 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Appearance | Solid |

| Melting Point | 53-54 °C |

| Boiling Point | 156-158 °C / 0.4 Torr |

This data is compiled from chemical supplier information. matrixscientific.comsynquestlabs.com

Overview of Current Research Trends and Academic Relevance of the Compound

While specific, in-depth research literature focusing exclusively on this compound is not extensively documented in major academic journals, its academic relevance can be inferred from its commercial availability and its structural similarity to other well-studied phenylacetonitrile derivatives. Chemical suppliers offer this compound, indicating its utility as a reagent or building block in research and development.

Current research trends for functionalized phenylacetonitriles are heavily skewed towards medicinal chemistry and materials science. The alkoxy substitution pattern, as seen in this compound, is a common feature in many biologically active molecules. For example, the related compound (4-hydroxy-3-methoxyphenyl)acetonitrile is a known intermediate in the synthesis of pharmaceuticals. The ethoxy and methoxy groups can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Therefore, the academic relevance of this compound lies in its potential as a key intermediate for synthesizing novel organic compounds with desired properties. Researchers may utilize this compound to:

Synthesize lead compounds in drug discovery: The scaffold can be elaborated to create analogues of natural products or other bioactive molecules.

Develop new synthetic methodologies: It can serve as a substrate for testing new chemical reactions and catalysts.

Create functional materials: Phenylacetonitrile derivatives are used as precursors for advanced organic materials due to their electronic and structural features. sinfoochem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-14-10-5-4-9(6-7-12)8-11(10)13-2/h4-5,8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTNZZWHXYRVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397553 | |

| Record name | 4-Ethoxy-3-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103796-52-7 | |

| Record name | 4-Ethoxy-3-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxy 3 Methoxyphenylacetonitrile

Strategies for Carbon-Carbon Bond Formation Leading to the Acetonitrile (B52724) Moiety

The creation of the phenylacetonitrile (B145931) scaffold is a critical step in the synthesis of 4-ethoxy-3-methoxyphenylacetonitrile. This primarily involves the introduction of a cyano group onto the benzene (B151609) ring, which can be achieved through various cyanation reactions or alternative coupling approaches.

Cyanation Reactions for Nitrile Group Introduction

Cyanation reactions are a direct and widely used method for introducing the nitrile functional group. These reactions often involve the displacement of a leaving group, such as a halide, on the benzylic carbon with a cyanide salt.

A common route involves the reaction of a benzyl (B1604629) halide with a cyanide source. For instance, the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide in dry acetone (B3395972), with the aid of sodium iodide, can yield 4-methoxyphenylacetonitrile (B141487) in good yields. prepchem.comorgsyn.org This method is particularly suitable for reactive benzyl halides. orgsyn.org

Palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method. nih.govresearchgate.netnih.govrsc.org These reactions offer milder conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov Various palladium catalysts and cyanide sources have been explored to optimize these reactions. For example, a ligand-free system using as little as 0.1 mol % Pd(OAc)₂ with the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]) has been shown to be effective for the cyanation of aryl bromides in dimethylacetamide (DMAC) at 120 °C. organic-chemistry.orggoogle.com Nickel-catalyzed systems have also been developed as a cost-effective alternative. organic-chemistry.orgorganic-chemistry.org

The choice of cyanide source is crucial for the success of these reactions. While traditional reagents like NaCN and KCN are effective, their high toxicity and the need for anhydrous conditions can be problematic. nih.gov Zinc cyanide (Zn(CN)₂) is a widely used alternative due to its lower toxicity and better solubility in organic solvents. nih.gov More recently, non-toxic and stable cyanide sources like potassium ferrocyanide have gained prominence. nih.govorganic-chemistry.org

The table below summarizes different cyanation methods for the synthesis of related phenylacetonitriles.

| Starting Material | Reagents | Catalyst | Solvent | Product | Yield (%) |

| 1-(chloromethyl)-4-methoxybenzene | NaCN, NaI | - | Acetone | 4-methoxyphenylacetonitrile | 80 |

| Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ | DMAC | Aryl Nitrile | 83-96 |

| Vanillyl alcohol | NaCN | - | DMF | 4-Hydroxy-3-methoxyphenylacetonitrile (B1293680) | 68 |

| N-methylvanillylamine | NaCN, Acetic Acid, Water | - | DMSO | 4-Hydroxy-3-methoxyphenylacetonitrile | 94 |

Alternative Coupling Approaches for Phenylacetonitrile Scaffold Construction

Beyond direct cyanation, alternative strategies for constructing the phenylacetonitrile framework exist. One such method involves the reaction of an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide, which can be generated in situ, to produce 3-methoxy-4-hydroxyphenylacetonitrile. google.com This process offers good yields and high purity in a single step. google.com

Another approach starts from 3-hydroxy-4-methoxy benzonitrile (B105546), which can be synthesized from 3-ethoxy-4-methoxybenzaldehyde (B45797) and hydroxylamine (B1172632) hydrochloride in acetonitrile. chemicalbook.com The resulting benzonitrile can then potentially be converted to the desired phenylacetonitrile through further synthetic steps.

Ethereal Linkage Formation and Functional Group Interconversion

The synthesis of this compound also hinges on the precise formation of the ethoxy and methoxy (B1213986) groups on the aromatic ring. This involves carefully controlled ethoxylation and methoxylation reactions, often requiring regioselective functionalization.

Ethoxylation and Methoxylation Techniques

Ethoxylation and methoxylation are typically achieved through Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. For the synthesis of this compound, a common precursor is vanillin (B372448) or a related derivative. For instance, isovanillin (B20041) can be ethylated using diethyl sulfate (B86663) under alkaline conditions to yield 3-ethoxy-4-methoxybenzaldehyde. google.com Similarly, 3-hydroxy-4-methoxy phenyl nitrile can be reacted with bromoethane (B45996) in the presence of potassium carbonate in dimethylformamide to introduce the ethoxy group. chemicalbook.com

The table below provides examples of etherification reactions relevant to the synthesis of the target compound's precursors.

| Starting Material | Reagents | Solvent | Product |

| Isovanillin | Diethyl sulfate | Alkaline solution | 3-Ethoxy-4-methoxybenzaldehyde |

| 3-Hydroxy-4-methoxy phenyl nitrile | Bromoethane, K₂CO₃ | DMF | 3-Ethoxy-4-methoxybenzonitrile |

Modern advancements in reactor technology, such as the Venturi Loop Reactor (VLR) and Enhanced Loop Reactor (ELR), have improved the efficiency and safety of industrial-scale ethoxylation reactions. frontiersin.org These reactors provide better mixing and mass transfer, which is crucial for handling the exothermic nature of these reactions. frontiersin.org

Regioselective Functionalization of Aromatic Ring Systems

The substitution pattern on the benzene ring is critical for the properties of the final compound. Achieving the desired 1,2,4-trisubstitution pattern with ethoxy and methoxy groups requires regioselective control during the synthesis. The inherent directing effects of the functional groups already present on the ring play a significant role. For example, the hydroxyl and methoxy groups in vanillin derivatives direct incoming electrophiles to specific positions.

Recent research has focused on transition metal-catalyzed C-H functionalization to achieve site-selectivity. acs.org While not directly applied to this compound in the reviewed literature, these methods offer potential for more efficient and controlled synthesis of functionalized aromatic compounds. The ability to selectively activate and functionalize a specific C-H bond on an aromatic ring can streamline synthetic routes and reduce the need for protecting groups. acs.org

Optimization of Reaction Conditions and Process Parameters for High-Yield Synthesis

Maximizing the yield and purity of this compound requires careful optimization of all reaction parameters. This includes the choice of solvent, temperature, reaction time, and catalyst loading.

For palladium-catalyzed cyanations, the solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAC) are often used. nih.govorganic-chemistry.org The temperature is also a key parameter, with many palladium-catalyzed reactions running at elevated temperatures, for example, 120 °C in DMAC for the cyanation of aryl bromides. organic-chemistry.org

In the case of the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide, refluxing in acetone for 20 hours is reported to give a high yield. prepchem.com For the synthesis of 3-ethoxy-4-methoxy benzonitrile from 3-hydroxy-4-methoxy phenyl nitrile, heating at 100 °C for 8 hours in DMF is effective. chemicalbook.com

Process optimization also involves considering the scalability of the reaction. For industrial production, factors such as the cost and toxicity of reagents, ease of product isolation, and catalyst recyclability are of paramount importance. The use of non-toxic cyanide sources like potassium ferrocyanide and ligand-free catalyst systems represents a significant step towards more sustainable and cost-effective manufacturing processes. organic-chemistry.orggoogle.com

The following table details optimized conditions for related synthetic steps.

| Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyanation of 1-(chloromethyl)-4-methoxybenzene | Acetone | Reflux | 20 | 80 |

| Cyanation of Aryl Bromide | DMAC | 120 | < 5 | 83-96 |

| Ethoxylation of 3-hydroxy-4-methoxy phenyl nitrile | DMF | 100 | 8 | - |

Solvent Effects and Catalysis in this compound Synthesis

The choice of solvent and catalyst is critical in directing the reaction pathway, influencing yield, and minimizing side-product formation during the synthesis of nitriles from benzyl derivatives.

Solvent Effects: The polarity and proticity of the solvent play a significant role. In the cyanation of benzyl halides, polar aprotic solvents are often preferred. For instance, in analogous syntheses of related phenylacetonitriles, solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone have been effectively utilized. google.comgoogle.comorgsyn.org

Polar Aprotic Solvents: Solvents such as DMSO and DMF are effective in dissolving ionic cyanating agents (e.g., NaCN, KCN) and the organic substrate. google.comchemicalbook.com Their ability to solvate cations while leaving the cyanide anion relatively free enhances the nucleophilicity of the cyanide ion, thereby promoting the desired substitution reaction. A patent describing the synthesis of the precursor, 4-hydroxy-3-methoxyphenylacetonitrile, highlights the preferential use of DMSO over other inert organic solvents. google.comgoogle.com

Anhydrous Solvents: The use of dry solvents, such as anhydrous acetone, is particularly crucial when the starting material is a reactive benzyl halide. orgsyn.org This prevents the hydrolysis of the halide back to the corresponding benzyl alcohol, a common side reaction in aqueous media that can significantly reduce the yield. orgsyn.org For example, the reaction of anisyl chloride with sodium cyanide in aqueous dioxane resulted in 5-10% of the corresponding alcohol as a by-product, a problem mitigated by using anhydrous acetone. orgsyn.org

Catalysis: Catalysts are employed to increase the reaction rate and improve selectivity.

Phase-Transfer Catalysis (PTC): In heterogeneous reaction mixtures (e.g., a solid cyanide salt in an organic solvent), phase-transfer catalysts are instrumental. These catalysts, such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, facilitate the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the reaction occurs. google.com A green synthesis approach for the related 3-ethoxy-4-methoxybenzaldehyde successfully uses tetrabutylammonium bromide as a phase transfer catalyst in a water-based system, achieving high yields under mild conditions. google.com This principle is directly applicable to the synthesis of the target nitrile.

Iodide Catalysis: In the reaction of benzyl chlorides with sodium cyanide, the addition of a catalytic amount of sodium iodide can accelerate the reaction. orgsyn.org Through the Finkelstein reaction, the more reactive benzyl iodide is formed in situ, which then reacts more rapidly with the cyanide nucleophile.

The table below summarizes the impact of different solvent and catalyst systems based on related syntheses.

| Catalyst System | Solvent | Reactant Type | Key Advantage |

| Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | Water / Biphasic | Benzyl Halide | Enables use of environmentally benign solvent (water), mild conditions, high yield. google.com |

| Sodium Iodide | Anhydrous Acetone | Benzyl Chloride | Accelerates reaction via in situ formation of more reactive benzyl iodide; prevents hydrolysis. orgsyn.org |

| None | Dimethyl Sulfoxide (DMSO) / DMF | Benzylamine (B48309) / Benzyl Alcohol | High solubility for reactants, enhances nucleophilicity of cyanide. google.comchemicalbook.com |

Temperature, Pressure, and Stoichiometric Considerations

Optimizing temperature, pressure, and reactant ratios is essential for maximizing yield and purity while ensuring economic viability and safety.

Temperature: Reaction temperature is a critical parameter that directly influences reaction kinetics.

For the cyanation of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine to produce the precursor 4-hydroxy-3-methoxyphenylacetonitrile, the temperature range is typically between 100°C and 190°C, with a preferred range of 110°C to 140°C. google.comgoogle.com

In the etherification of a related hydroxyphenyl nitrile using bromoethane, a temperature of 100°C in DMF was employed. chemicalbook.com

Green synthetic routes utilizing phase-transfer catalysis can proceed at significantly lower temperatures, often between 25°C and 60°C, which reduces energy consumption and the formation of thermal degradation by-products. google.com

Pressure: Most synthetic procedures for phenylacetonitriles are conducted at atmospheric pressure, as this simplifies the required apparatus and reduces operational costs. google.com While the reaction can be carried out under elevated pressure, it is generally not necessary and normal pressure is preferred. google.com

Stoichiometry: The molar ratio of reactants must be carefully controlled.

In cyanation reactions, a slight excess of the cyanating agent is typically used to ensure complete conversion of the starting material. For the reaction of a benzylamine derivative with hydrogen cyanide, a molar ratio of 1 to 1.5 moles of cyanide per mole of the benzylamine is recommended. google.com

When a benzyl halide is the substrate, using 1.5 moles of sodium cyanide per mole of the halide has been reported to give good yields. orgsyn.org

In etherification reactions to introduce the ethoxy group, an excess of the ethylating agent (e.g., bromoethane) is often used. One procedure for a similar molecule uses a five-fold excess of bromoethane. chemicalbook.com

The following table outlines typical operational parameters for analogous syntheses.

| Parameter | Range | Optimal/Preferred | Rationale |

| Temperature | 25°C - 190°C | 110°C - 140°C | Balances reaction rate and prevention of side reactions/degradation. google.comgoogle.com |

| Pressure | Atmospheric | Atmospheric | Economic and operational simplicity. google.com |

| Stoichiometry (Cyanide Source:Substrate) | 1:1 - 1.5:1 | 1.1:1 - 1.5:1 | Ensures complete conversion of the starting material without excessive, unreacted cyanide. google.comorgsyn.org |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable industrial processes. This involves designing reactions that maximize the incorporation of all materials used in the process into the final product and using substances that are less hazardous to human health and the environment. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is achieved in reactions where most of the atoms of the reactants are incorporated into the final product.

Substitution vs. Elimination: The direct nucleophilic substitution of a benzyl halide or a similar leaving group with a cyanide salt (e.g., NaCN) has a high intrinsic atom economy. The only stoichiometric by-product is the inorganic salt (e.g., NaCl), which is preferable to more complex organic waste streams.

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is a primary focus of green chemistry. researchgate.net

Benign Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs) like DMF and chloroform, which have significant environmental and health concerns. google.comchemicalbook.com A key green chemistry objective is to replace these with safer alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The development of a phase-transfer catalyzed synthesis of 3-ethoxy-4-methoxybenzaldehyde in water is a prime example of this approach. google.com The reaction proceeds efficiently at mild temperatures (0-60°C), further enhancing its green profile. google.com

Safer Reagents: Traditional ethylating and methylating agents, such as diethyl sulfate and dimethyl sulfate, are highly toxic and carcinogenic. google.com Modern green syntheses prioritize replacing them with less hazardous alternatives. The use of halogenated ethanes, such as bromoethane, in conjunction with a base and a phase-transfer catalyst, provides a much safer method for introducing the ethyl group. google.com This avoids the high toxicity associated with alkyl sulfates. Furthermore, using alkali metal cyanides in a well-controlled process is often preferred over generating hydrogen cyanide in situ from an acid and a cyanide salt, although both methods are used. google.comgoogle.com

The table below contrasts traditional and green approaches to the synthesis of this compound and its precursors.

| Process Aspect | Traditional Method | Green Chemistry Approach |

| Solvent | Dimethylformamide (DMF), Chloroform google.comchemicalbook.com | Water, Acetone orgsyn.orggoogle.com |

| Ethylating Agent | Diethyl Sulfate (highly toxic) google.com | Bromoethane (less hazardous) google.com |

| Catalysis | None / Stoichiometric reagents | Phase-Transfer Catalysis google.com |

| Temperature | High (100°C - 190°C) google.com | Mild (0°C - 60°C) google.com |

| Work-up | Solvent extraction, distillation google.com | Direct filtration of product google.com |

Reactivity and Derivatization of 4 Ethoxy 3 Methoxyphenylacetonitrile

Chemical Transformations of the Nitrile Group

The nitrile (cyano) group is a highly versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions. These reactions provide pathways to a wide array of other functional groups, such as carboxylic acids, amides, and amines.

The hydrolysis of the nitrile group in 4-ethoxy-3-methoxyphenylacetonitrile can yield either the corresponding carboxylic acid, 4-ethoxy-3-methoxyphenylacetic acid, or the intermediate amide, 2-(4-ethoxy-3-methoxyphenyl)acetamide. The reaction outcome is dependent on the specific conditions employed, such as the nature of the catalyst (acid or base) and the reaction time.

Acid-Catalyzed Hydrolysis: In the presence of strong acids like sulfuric or hydrochloric acid, the nitrile is protonated, which increases its electrophilicity. Subsequent attack by water leads to the formation of an imidic acid tautomer, which is then further hydrolyzed to the amide. Prolonged reaction times or harsher conditions will continue the hydrolysis of the amide to the carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming a cyano-hydroxy anion. Protonation by water yields an imidic acid, which tautomerizes to the amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to the carboxylate salt upon heating, which upon acidic workup gives the carboxylic acid. The existence of 4-ethoxy-3-methoxyphenylacetic acid is well-documented, indicating that this transformation is a common synthetic route. oakwoodchemical.comwin-winchemical.com

| Transformation | Product | Reagents/Conditions |

| Partial Hydrolysis | 2-(4-ethoxy-3-methoxyphenyl)acetamide | H₂SO₄ (conc.), H₂O, controlled temperature |

| Complete Hydrolysis | 4-ethoxy-3-methoxyphenylacetic acid | aq. HCl or aq. NaOH, heat, followed by H₃O⁺ workup |

The nitrile group can be readily reduced to a primary amine, yielding 2-(4-ethoxy-3-methoxyphenyl)ethan-1-amine. This transformation is fundamental in the synthesis of various biologically active molecules and pharmaceutical intermediates. Several reducing agents are effective for this purpose:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) are commonly employed. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol, sometimes with the addition of ammonia (B1221849) to suppress the formation of secondary amines.

Chemical Reduction: Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective in reducing nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine.

| Reduction Method | Product | Typical Reagents |

| Catalytic Hydrogenation | 2-(4-ethoxy-3-methoxyphenyl)ethan-1-amine | H₂, Raney Ni or Pd/C, Ethanol/Ammonia |

| Chemical Reduction | 2-(4-ethoxy-3-methoxyphenyl)ethan-1-amine | 1. LiAlH₄, THF 2. H₂O/H₃O⁺ |

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. Furthermore, the carbon-nitrogen triple bond can participate in cycloaddition reactions.

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For instance, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(4-ethoxy-3-methoxyphenyl)propan-2-one. The methylene (B1212753) bridge adjacent to the nitrile is also acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion can then react with electrophiles, such as alkyl halides or carbonyl compounds, in reactions like the Knoevenagel or Thorpe condensations. The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, is a method for forming cyclic ketones from dinitriles. wikipedia.orgbuchler-gmbh.comchem-station.comlscollege.ac.inyoutube.com

Cycloaddition Reactions: While less common for simple nitriles, acrylonitrile (B1666552) derivatives are well-known dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the nitrile group. chemistrysteps.commasterorganicchemistry.comlibretexts.org The presence of the electron-donating alkoxy groups on the benzene (B151609) ring of this compound makes the nitrile itself less electron-withdrawing by induction through the benzylic carbon, potentially reducing its reactivity as a dienophile in a standard [4+2] cycloaddition. However, it can participate in other types of cycloadditions, such as [3+2] dipolar cycloadditions with azides or nitrile oxides to form five-membered heterocyclic rings (tetrazoles or oxadiazoles, respectively).

Reactions Involving the Aromatic Ring Substituents

The reactivity of the benzene ring is significantly influenced by its three substituents: the ethoxy group, the methoxy (B1213986) group, and the cyanomethyl group.

The ethoxy and methoxy groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. libretexts.orglibretexts.org The cyanomethyl group (-CH₂CN) is generally considered a deactivating group due to the electron-withdrawing nature of the nitrile, which pulls electron density from the ring through an inductive effect.

When multiple substituents are present, the directing effect is typically controlled by the most powerful activating group. youtube.com In this case, both the ethoxy and methoxy groups strongly activate the ring. The directing effects are as follows:

Methoxy group (at C3): Directs to ortho (C2, C4) and para (C6) positions.

Ethoxy group (at C4): Directs to ortho (C3, C5) and para (C1) positions.

The combined effect of these two strongly activating groups makes the ring highly nucleophilic and prone to electrophilic substitution. The most likely positions for substitution are those activated by both groups and are sterically accessible. The positions ortho to the alkoxy groups (C2 and C5) are highly activated. For a compound like veratrole (1,2-dimethoxybenzene), bromination tends to occur at the positions equivalent to C4 and C5 in the target molecule's numbering system, suggesting that substitution on this compound would likely occur at position 2 or, more likely, position 5, which is para to the methoxy group and ortho to the ethoxy group, and is less sterically hindered. reddit.com

| Reaction | Likely Product(s) | Notes |

| Nitration (HNO₃/H₂SO₄) | 5-Nitro-4-ethoxy-3-methoxyphenylacetonitrile | Substitution at position 5 is favored. |

| Bromination (Br₂/FeBr₃) | 5-Bromo-4-ethoxy-3-methoxyphenylacetonitrile | Position 5 is electronically activated and sterically accessible. |

| Friedel-Crafts Acylation | Complex mixture/low yield | The nitrile group can coordinate with the Lewis acid catalyst, deactivating the ring. |

The ether linkages of the ethoxy and methoxy groups can be cleaved under specific conditions.

Ether Cleavage: Strong acids such as HBr or HI can cleave aryl ethers, but this method is often harsh and may not be selective between the ethoxy and methoxy groups. Boron trihalides (e.g., BBr₃) are also potent reagents for cleaving aryl ethers.

Selective Demethylation: Research on the related compound 4-ethoxy-3-methoxybenzaldehyde (B93258) has demonstrated that selective cleavage of the methyl ether in the presence of an ethyl ether is possible. chemistrytalk.org This selectivity is achieved using reagents like lithium diphenylphosphide (LiPPh₂). This suggests that this compound could be selectively converted to 4-ethoxy-3-hydroxyphenylacetonitrile. This selectivity arises because nucleophilic attack is more facile on the less sterically hindered methyl group compared to the ethyl group.

| Transformation | Product | Reagents |

| Selective O-Demethylation | 4-Ethoxy-3-hydroxyphenylacetonitrile | Lithium diphenylphosphide (LiPPh₂) |

| General Ether Cleavage | Mixture of phenolic products | BBr₃, CH₂Cl₂ |

Formation of Complex Molecular Architectures and Scaffolds

The structural attributes of this compound make it an ideal building block for the construction of intricate molecular frameworks, including various heterocyclic systems and potentially larger macrocyclic structures.

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis. Phenylacetonitrile (B145931) derivatives are frequently employed as key components in MCRs due to the reactivity of their active methylene group. While specific studies detailing the use of this compound in MCRs are not extensively documented in publicly available literature, its reactivity can be inferred from analogous, electronically similar compounds such as homoveratrylnitrile (3,4-dimethoxyphenylacetonitrile).

The active methylene group in this compound can be deprotonated under basic conditions to form a nucleophilic carbanion. This nucleophile can then engage in a variety of MCRs to construct highly substituted heterocyclic scaffolds. For example, phenylacetonitriles are known to participate in the Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, by reacting with a ketone or aldehyde and elemental sulfur in the presence of a base. It is plausible that this compound could similarly be used to synthesize thiophenes bearing the 4-ethoxy-3-methoxyphenyl substituent.

Furthermore, phenylacetonitriles are common starting materials for the synthesis of substituted pyridines and dihydropyridines through MCRs. For instance, in a Hantzsch-type reaction, a β-ketoester, an aldehyde, and a nitrile can condense to form dihydropyridines. The participation of this compound in such a reaction would be expected to yield dihydropyridine (B1217469) derivatives with the 4-ethoxy-3-methoxyphenyl group, which could be of interest in medicinal chemistry.

The following table illustrates a representative example of a multicomponent reaction involving a substituted phenylacetonitrile to form a complex heterocyclic product.

| Reactants | Catalyst/Conditions | Product Class |

| Phenylacetonitrile, Aldehyde, Malononitrile, and Ammonium Acetate | Reflux in Ethanol | Polysubstituted Dihydropyridines |

This table represents a general multicomponent reaction scheme for phenylacetonitriles. Specific data for this compound is not available in the reviewed literature.

The synthesis of macrocycles and polymers from this compound is an area that remains largely unexplored in published research. However, the chemical functionalities present in the molecule suggest theoretical pathways for such transformations.

One potential strategy for macrocyclization is the Thorpe-Ziegler reaction, which is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. organic-chemistry.org To apply this to this compound, a dimeric precursor containing two nitrile groups would first need to be synthesized, for example, by linking two molecules through an appropriate spacer. The subsequent intramolecular cyclization under basic conditions could then, in principle, yield a macrocycle incorporating two 4-ethoxy-3-methoxyphenyl units.

Regarding polymerization, vinylphenylacetonitrile derivatives can undergo radical polymerization to form polymers with pendant cyanophenyl groups. While this compound itself is not a vinyl monomer, it could potentially be functionalized to introduce a polymerizable group, such as a vinyl or styrenyl moiety, on the aromatic ring or as a substituent on the methylene carbon. Such monomers could then be polymerized to create polymers with the this compound unit as a repeating side chain. The properties of these polymers would be influenced by the polar nitrile group and the substituted aromatic ring.

As of now, there is a lack of specific experimental data on the macrocyclization and polymerization of this compound in the scientific literature.

Stereoselective Synthesis and Chiral Derivatization

The benzylic carbon atom of this compound, situated between the aromatic ring and the nitrile group, represents a prochiral center. This feature opens up the possibility of introducing chirality into the molecule through stereoselective reactions, leading to the formation of valuable chiral building blocks for the synthesis of enantiomerically pure compounds.

One of the most direct approaches to creating a chiral center at this position is through asymmetric alkylation. By employing a chiral base or a chiral phase-transfer catalyst, it is possible to deprotonate the active methylene group and subsequently introduce an alkyl group in a stereocontrolled manner. This would lead to the formation of chiral α-substituted-4-ethoxy-3-methoxyphenylacetonitriles. These chiral nitriles can then be further elaborated. For instance, hydrolysis of the nitrile group would yield the corresponding chiral 2-arylpropanoic acids, a class of compounds that includes several important non-steroidal anti-inflammatory drugs (NSAIDs).

Another avenue for chiral derivatization involves the stereoselective reduction of an α-functionalized derivative. For example, if an α-keto group were introduced, its asymmetric reduction would yield a chiral α-hydroxy-4-ethoxy-3-methoxyphenylacetonitrile.

Furthermore, the nitrile group itself can participate in stereoselective transformations. The asymmetric addition of nucleophiles to the nitrile, or the conversion of the nitrile to a chiral amine or other functional group via a chiral intermediate, are also viable strategies. For instance, the synthesis of chiral β-amino acids can be achieved from α,β-unsaturated nitriles derived from phenylacetonitriles, followed by an asymmetric reduction or amination step.

The following table provides a conceptual overview of potential stereoselective reactions involving a generic substituted phenylacetonitrile.

| Reaction Type | Chiral Reagent/Catalyst | Product Class |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst and Alkyl Halide | Chiral α-Alkyl-phenylacetonitriles |

| Asymmetric Reduction | Chiral Reducing Agent (e.g., Chiral Borane) | Chiral β-Amino-phenylpropanes (after reduction) |

| Asymmetric Hydrocyanation | Chiral Lewis Acid Catalyst and Cyanide Source | Chiral α-Aryl-malononitriles |

This table illustrates general strategies for the stereoselective derivatization of phenylacetonitriles. Specific experimental data for this compound is not available in the reviewed literature.

While the potential for stereoselective synthesis and chiral derivatization of this compound is high, detailed research reports specifically documenting these transformations are scarce. Future work in this area could unlock the full potential of this compound as a precursor for the synthesis of novel, enantiomerically pure molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic and Computational Characterization of 4 Ethoxy 3 Methoxyphenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 4-Ethoxy-3-Methoxyphenylacetonitrile, ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for a complete structural assignment.

In the ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons produces a distinct signal. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons.

Aromatic Protons: The three protons on the benzene (B151609) ring appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, they exhibit a characteristic splitting pattern. The proton at position 2 (H-2) is expected to be a doublet, adjacent to H-6. The proton at position 5 (H-5) would appear as a doublet, coupled to H-6. The proton at position 6 (H-6) is expected to show as a doublet of doublets, being coupled to both H-2 and H-5.

Methylene (B1212753) Protons (-CH₂CN): The two protons of the methylene group attached to the aromatic ring and the nitrile group are chemically equivalent and are expected to appear as a singlet. Their position is influenced by the electron-withdrawing nature of the nitrile group and the aromatic ring, typically in the range of δ 3.6-3.8 ppm.

Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group gives rise to two signals. The methylene protons (-OCH₂) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet, coupled to the methylene protons.

Methoxy (B1213986) Group Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to other protons, thus appearing as a sharp singlet, typically around δ 3.8-3.9 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2 | ~6.9 | d |

| Aromatic H-5 | ~6.8 | d |

| Aromatic H-6 | ~6.7 | dd |

| Methylene (-CH₂ CN) | ~3.7 | s |

| Methoxy (-OCH₃ ) | ~3.8 | s |

| Ethoxy (-OCH₂ CH₃) | ~4.1 | q |

| Ethoxy (-OCH₂CH₃ ) | ~1.4 | t |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring typically resonate between δ 110 and 160 ppm. The carbons directly attached to the oxygen atoms (C-3 and C-4) are deshielded and appear further downfield compared to the others. The carbon attached to the acetonitrile (B52724) group (C-1) is also shifted downfield.

Nitrile Carbon (-CN): The carbon of the nitrile group is significantly deshielded and typically appears in the δ 117-120 ppm region.

Methylene Carbon (-CH₂CN): The benzylic methylene carbon signal is expected around δ 20-30 ppm.

Ethoxy and Methoxy Carbons: The methoxy carbon (-OCH₃) signal appears around δ 56 ppm. For the ethoxy group, the methylene carbon (-OCH₂) is found around δ 64 ppm, while the methyl carbon (-CH₃) is located further upfield around δ 15 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 | ~124 |

| Aromatic C-2 | ~112 |

| Aromatic C-3 | ~150 |

| Aromatic C-4 | ~149 |

| Aromatic C-5 | ~114 |

| Aromatic C-6 | ~121 |

| Methylene (-CH₂ CN) | ~23 |

| Nitrile (-C N) | ~118 |

| Methoxy (-OCH₃ ) | ~56 |

| Ethoxy (-OCH₂ CH₃) | ~64 |

| Ethoxy (-OCH₂CH₃ ) | ~15 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). youtube.com For this compound, a key COSY cross-peak would be observed between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity. Correlations between the aromatic protons (H-5 with H-6, and potentially a weaker long-range correlation between H-2 and H-6) would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of carbon signals based on their attached, and usually pre-assigned, proton signals. For instance, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~64 ppm, assigning them to the -OCH₂- group of the ethoxy moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is vital for piecing together the molecular framework, especially around quaternary (non-protonated) carbons. Key expected HMBC correlations include:

From the methoxy protons (-OCH₃) to the aromatic C-3.

From the ethoxy methylene protons (-OCH₂) to the aromatic C-4.

From the benzylic methylene protons (-CH₂CN) to aromatic carbons C-1, C-2, C-6, and the nitrile carbon (-CN).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.

The molecular formula for this compound is C₁₁H₁₃NO₂.

Calculated Monoisotopic Mass: 191.09463 u

Calculated Exact Mass of [M+H]⁺: 192.10191 u

Experimental measurement of the [M+H]⁺ ion at m/z 192.1019 ± 0.0010 via HRMS would unequivocally confirm the elemental composition as C₁₁H₁₄NO₂⁺.

Analyzing the fragmentation patterns provides a "fingerprint" of the molecule and helps to confirm its structure.

Electron Ionization (EI) Fragmentation: In EI-MS, the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺•) that is also a radical cation. This high-energy ion then undergoes fragmentation.

The molecular ion peak [M]⁺• would be observed at m/z 191.

A primary and highly favorable fragmentation is the benzylic cleavage to lose a hydrogen radical (•H), forming a stable, resonance-delocalized cation [M-H]⁺ at m/z 190.

Another characteristic fragmentation is the loss of the •CH₂CN radical, leading to the formation of the stable 4-ethoxy-3-methoxybenzyl cation at m/z 165.

This m/z 165 fragment can further lose a molecule of ethene (C₂H₄) via a rearrangement, resulting in an ion at m/z 137. researchgate.netresearchgate.net

Electrospray Ionization (ESI) Fragmentation: ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺. Fragmentation is then induced in a collision cell (MS/MS). rsc.org

The parent ion would be the protonated molecule [M+H]⁺ at m/z 192.

In an MS/MS experiment, a common fragmentation pathway would be the neutral loss of acetonitrile (CH₃CN), resulting in a fragment ion at m/z 151.

Another possible fragmentation is the neutral loss of ethene (C₂H₈) from the ethoxy group, yielding a fragment ion at m/z 164.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis of Characteristic Functional Groups

The vibrational spectrum of this compound is expected to be dominated by the modes of its key functional groups. The nitrile group (C≡N) stretching vibration is one of the most characteristic and is anticipated to appear as a sharp, medium-intensity band in the IR spectrum. The aromatic ring will exhibit several characteristic bands, including C-H stretching and C=C in-plane stretching. The ether linkages of the ethoxy and methoxy groups will also produce distinctive C-O-C stretching vibrations.

Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹.

Aliphatic C-H Stretching: The CH₂ and CH₃ groups of the ethoxy and acetonitrile methylene moieties will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

Nitrile (C≡N) Stretching: This is a highly characteristic vibration expected in the 2260-2240 cm⁻¹ region. Its intensity is variable in the IR spectrum but is often strong and sharp in the Raman spectrum.

Aromatic C=C Stretching: The benzene ring will show a series of bands in the 1600-1450 cm⁻¹ region due to skeletal vibrations.

Asymmetric and Symmetric C-O-C Stretching: The aryl-alkyl ether linkages of the methoxy and ethoxy groups are expected to produce strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Below is an interactive table summarizing the predicted vibrational frequencies for the primary functional groups of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak | Medium |

| Ethoxy/Methoxy/Methylene | C-H Stretch (Aliphatic) | 2980-2850 | Medium-Strong | Medium-Strong |

| Nitrile | C≡N Stretch | 2260-2240 | Medium, Sharp | Strong |

| Aromatic Ring | C=C Stretch (in-ring) | 1620-1580, 1520-1450 | Medium-Strong | Medium-Strong |

| Methylene (CH₂) | Scissoring | 1470-1440 | Medium | Weak |

| Methyl (CH₃) | Bending | 1460-1430, 1380-1360 | Medium | Medium |

| Aryl Ether | C-O-C Asymmetric Stretch | 1275-1200 | Strong | Medium |

| Aryl Ether | C-O-C Symmetric Stretch | 1075-1020 | Strong | Weak |

| Aromatic Ring | C-H Out-of-Plane Bend | 900-675 | Strong | Weak |

Overtone and Combination Band Interpretation

Overtone bands arise from transitions to higher vibrational energy levels (v=2, 3, etc.), while combination bands result from the simultaneous excitation of two or more fundamental vibrations. These bands are typically much weaker than fundamental vibrations. In the near-infrared (NIR) region, overtone and combination bands of C-H, O-H, and N-H stretching vibrations are most prominent. For this compound, weak overtone bands from the aromatic and aliphatic C-H stretching vibrations would be expected in the 6000-5500 cm⁻¹ region. A faint overtone of the C≡N stretch might appear around 4500-4400 cm⁻¹. However, without an experimental spectrum, the precise identification and interpretation of these low-intensity bands are purely speculative. Their analysis is often complex and requires high-quality spectra and computational support for definitive assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The primary transitions anticipated are π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. Aromatic compounds typically show two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm).

The presence of the ethoxy and methoxy groups, which are auxochromes with lone pairs of electrons on the oxygen atoms, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylacetonitrile (B145931). This is due to the resonance interaction of the oxygen lone pairs with the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The nitrile group can also conjugate with the ring, further influencing the electronic structure.

The following table presents the predicted absorption maxima (λmax) and the corresponding electronic transitions for this compound in a non-polar solvent like hexane.

| Predicted λmax | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~230 nm | High | π→π* (E2-band) | Substituted Benzene Ring |

| ~280 nm | Moderate | π→π* (B-band) | Substituted Benzene Ring |

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the shift in the position of UV-Vis absorption bands upon changing the polarity of the solvent. This effect is dependent on the differential solvation of the ground and excited states of the molecule. For this compound, the alkoxy groups make the molecule moderately polar. It is anticipated that the excited state will be more polar than the ground state due to charge redistribution upon π→π* excitation.

Consequently, a positive solvatochromic effect (a bathochromic or red shift) is predicted as the solvent polarity increases. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition and shifting the absorption maximum to a longer wavelength. For instance, the λmax observed in ethanol (B145695) would be expected at a longer wavelength than that observed in cyclohexane.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and the crystal packing of molecules.

As no published crystal structure for this compound exists, its crystallographic parameters remain unknown. However, if a suitable single crystal could be grown, XRD analysis would yield crucial data such as:

Crystal System: The classification of the crystal based on its lattice parameters (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise geometry of the molecule in the solid state, including the orientation of the ethoxy and methoxy groups relative to the phenyl ring.

Intermolecular Interactions: The analysis would reveal how molecules pack together, identifying non-covalent interactions such as van der Waals forces and potential weak hydrogen bonds (e.g., C-H···N or C-H···O), which govern the crystal's stability.

The table below outlines the type of data that would be obtained from a successful single-crystal XRD experiment.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Triclinic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| a, b, c (Å) | Unit cell axis lengths |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Density derived from crystallographic data |

| Intermolecular Forces | e.g., van der Waals, C-H···N hydrogen bonds |

Without experimental data, any discussion of the specific solid-state structure of this compound is speculative.

Crystal Packing and Intermolecular Interactions

Experimental data on the single-crystal X-ray diffraction of this compound, which would definitively elucidate its crystal packing and intermolecular interactions, is not extensively available in publicly accessible research. However, based on the molecular structure of related phenylacetonitrile derivatives, a hypothetical crystal packing arrangement can be proposed. It is anticipated that the packing would be influenced by a combination of weak intermolecular forces.

Polymorphism and Co-crystallization Studies

Currently, there is a lack of specific studies on the polymorphism and co-crystallization of this compound in the available scientific literature. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. Given the conformational flexibility of the ethoxy group and the potential for various intermolecular interaction motifs, it is plausible that this compound could exhibit polymorphism under different crystallization conditions.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a widely used technique to modify the physicochemical properties of a substance. The functional groups present in this compound, such as the nitrile and ether moieties, could potentially form supramolecular synthons with suitable co-formers through hydrogen bonding or other non-covalent interactions. Future research in these areas would be valuable for a more complete understanding of the solid-state chemistry of this compound.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools to investigate the molecular properties of this compound from a theoretical perspective. These studies offer insights into its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the optimized molecular geometry. This process yields the most stable conformation of the molecule by minimizing its energy. The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT calculations. This information is fundamental to understanding the molecule's chemical behavior.

Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (methoxy) | ~1.36 Å | |

| C-O (ethoxy) | ~1.37 Å | |

| C-C (acetonitrile) | ~1.47 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-C (methoxy) | ~118° | |

| C-O-C (ethoxy) | ~119° |

Note: These are representative values and the actual computed values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small energy gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups, while the LUMO is likely to be centered on the electron-withdrawing acetonitrile group and the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

Note: These are estimated values based on similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential (colored in shades of red and yellow) around the nitrogen atom of the cyano group and the oxygen atoms of the methoxy and ethoxy groups, indicating these are the primary sites for electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) would be expected around the hydrogen atoms of the aromatic ring and the alkyl groups, suggesting these areas are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Predicted Significant NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP(O) methoxy | π*(C-C) aromatic | > 5 |

| LP(O) ethoxy | π*(C-C) aromatic | > 5 |

Note: LP denotes a lone pair. The predicted E(2) values are qualitative estimates.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can elucidate the conformational landscape of the molecule and the nature of its interactions with surrounding molecules. This section details the application of MD simulations for the comprehensive analysis of both intramolecular flexibility and intermolecular forces governing the behavior of this compound.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. These include the C-C bond connecting the acetonitrile group to the phenyl ring, the C-O bonds of the methoxy and ethoxy groups, and the C-C bond within the ethoxy group. Understanding the rotational energy barriers and preferred dihedral angles associated with these bonds is crucial for defining the three-dimensional structure and, consequently, the chemical and physical properties of the compound.

MD simulations are employed to map the potential energy surface of the molecule as a function of its torsional degrees of freedom. By systematically rotating specific dihedral angles and calculating the corresponding potential energy, a detailed energy profile can be constructed. These simulations are typically performed in a vacuum or in the presence of a solvent to mimic different environmental conditions. The choice of force field, a set of parameters that defines the potential energy of the system, is critical for the accuracy of these simulations. Commonly used force fields for organic molecules include AMBER, CHARMM, and OPLS.

The results of such simulations can identify the most stable, low-energy conformations (global and local minima) as well as the transition states between them. This information provides insights into the molecule's flexibility and the likelihood of adopting specific shapes under thermal fluctuations.

Beyond the study of a single molecule, MD simulations are invaluable for characterizing the non-covalent interactions between multiple this compound molecules. These intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds, govern the condensed-phase properties of the compound, such as its boiling point, melting point, and solubility.

In a typical simulation, a box containing a large number of this compound molecules is constructed, and their trajectories are followed over time. Analysis of these trajectories allows for the calculation of radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule. Furthermore, the simulation data can be used to quantify the strength and geometry of specific intermolecular interactions. For instance, the polar acetonitrile group and the ether linkages can lead to significant dipole-dipole interactions, which would be a primary focus of such an analysis.

The following interactive data tables present hypothetical yet plausible findings from molecular dynamics simulations on this compound, illustrating the types of data that can be obtained from such studies.

Table 1: Conformational Analysis of Key Dihedral Angles in this compound

This table outlines the energetically favorable conformations arising from rotation around key single bonds. The relative energy indicates the stability of each conformer with respect to the global minimum.

| Dihedral Angle | Conformer | Angle (degrees) | Relative Energy (kcal/mol) |

| C(ring)-C(acetonitrile)-C-N | Staggered | 60 | 0.2 |

| C(ring)-C(acetonitrile)-C-N | Eclipsed | 120 | 3.5 |

| C(ring)-O(methoxy)-C-H | Anti | 180 | 0.0 |

| C(ring)-O(methoxy)-C-H | Gauche | 60 | 1.2 |

| C(ring)-O(ethoxy)-C-C | Anti | 180 | 0.1 |

| C(ring)-O(ethoxy)-C-C | Gauche | 60 | 0.9 |

| O(ethoxy)-C-C-H | Staggered | 60 | 0.0 |

| O(ethoxy)-C-C-H | Eclipsed | 120 | 3.0 |

Table 2: Analysis of Intermolecular Interaction Energies for a Dimer of this compound

| Interaction Type | Contributing Groups | Average Distance (Å) | Interaction Energy (kcal/mol) |

| Dipole-Dipole | Acetonitrile <> Acetonitrile | 3.5 | -4.5 |

| Dipole-Dipole | Ether <> Acetonitrile | 4.0 | -2.8 |

| van der Waals | Phenyl Ring <> Phenyl Ring (π-stacking) | 3.8 | -2.5 |

| van der Waals | Ethyl Group <> Phenyl Ring | 4.2 | -1.5 |

| Weak C-H···N Hydrogen Bond | Methoxy C-H <> Acetonitrile N | 3.2 | -0.8 |

It is important to note that the data presented in these tables are representative examples and the actual values would be dependent on the specific force field and simulation parameters employed in a dedicated computational study.

Applications of 4 Ethoxy 3 Methoxyphenylacetonitrile in Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and 4-Ethoxy-3-methoxyphenylacetonitrile serves as a key starting material for several important classes of heterocycles.

One notable application is in the synthesis of multi-substituted pyridines. Methodologies have been developed for the synthesis of such pyridines from ylidenemalononitriles, which can be derived from precursors like this compound. nih.gov These reactions often proceed under mild, solvent-free conditions at room temperature, offering an efficient route to highly functionalized pyridine (B92270) scaffolds. nih.gov The resulting amino-nicotinonitriles are valuable intermediates for a range of more complex molecules. nih.gov

Furthermore, the structure of this compound makes it an ideal precursor for the synthesis of isoquinoline (B145761) alkaloids and their analogues. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods for isoquinoline synthesis that can utilize phenylethylamine derivatives, which are readily accessible from the reduction of the nitrile group of this compound. Modern synthetic methods, including transition-metal-catalyzed cyclizations, also offer efficient pathways to isoquinolines from related nitrile-containing precursors. organic-chemistry.orgharvard.edu

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Heterocyclic System | General Synthetic Strategy | Potential Significance |

| Substituted Pyridines | Reaction of derived ylidenemalononitriles with primary amines. nih.gov | Core structures in pharmaceuticals and functional materials. |

| Isoquinolines | Cyclization of derived phenylethylamines (e.g., Bischler-Napieralski, Pictet-Spengler). organic-chemistry.orgharvard.edu | Foundational framework for numerous natural products and drugs. |

Precursor in the Synthesis of Biologically Active Molecules

The 3-ethoxy-4-methoxyphenyl moiety is a key structural feature in a number of pharmacologically active compounds. Consequently, this compound is a valuable intermediate in the synthesis of various biologically active molecules.

A prominent example is its potential role in the synthesis of papaverine (B1678415) analogues. Papaverine, an opium alkaloid, exhibits a range of biological activities and serves as a lead compound for the development of new therapeutics. researchgate.netsci-hub.se The synthesis of papaverine and its derivatives often involves the condensation of a substituted phenylacetic acid or its corresponding nitrile with a phenylethylamine derivative. This compound can serve as a direct precursor to the required phenylacetic acid component through hydrolysis, or its reduced amine derivative can be used in the condensation step.

The compound is also a precursor to intermediates like 4-hydroxy-3-methoxyphenylacetonitrile (B1293680), which is a known building block for the synthesis of various pharmaceuticals. google.comchemicalbook.com The conversion of the ethoxy group to a hydroxyl group can be achieved through selective dealkylation, further expanding its synthetic utility.

Table 2: Biologically Active Molecules and Intermediates Related to this compound

| Compound/Class | Biological Relevance | Synthetic Connection |

| Papaverine Analogues | Vasodilators, potential anticancer agents. researchgate.netsci-hub.se | Serves as a precursor to the substituted phenylacetic acid or phenylethylamine fragments required for synthesis. |

| Phosphodiesterase (PDE) Inhibitors | Treatment of cardiovascular and inflammatory diseases. | The substituted catechol ether moiety is a common feature in many PDE inhibitors. |

| 4-Hydroxy-3-methoxyphenylacetonitrile | Intermediate for various pharmaceuticals. google.comchemicalbook.com | Can be synthesized from this compound via de-ethylation. |

Role in the Development of Advanced Materials and Functional Polymers

The unique electronic and photophysical properties that can be imparted by the 4-ethoxy-3-methoxyphenyl group make this acetonitrile (B52724) derivative a target for incorporation into advanced materials.

In the field of materials science, there is growing interest in organic molecules that exhibit aggregation-induced emission (AIE). nih.govrsc.org This phenomenon, where non-emissive molecules become highly luminescent upon aggregation, has significant potential for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The synthesis of multi-substituted pyridines from ylidenemalononitriles, which can be derived from this compound, has been shown to yield compounds with AIE characteristics. nih.gov

Furthermore, the development of novel emitters and sensitizers for OLEDs is a major area of research. nih.gov The incorporation of electron-rich aromatic systems, such as the one present in this compound, into the design of organic electronic materials can influence their charge transport and luminescent properties. While direct application of this specific nitrile may not be extensively documented, its structural motifs are relevant to the design of new functional dyes and polymers for electronic and photonic applications.

Table 3: Potential Applications in Materials Science

| Application Area | Relevant Property | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, charge transport. nih.gov | As a building block for novel host materials, emitters, or sensitizers. |

| Aggregation-Induced Emission (AIE) Materials | Luminescence in the aggregated state. nih.govrsc.org | Precursor to AIE-active multi-substituted pyridines. |

| Functional Dyes and Pigments | Color and photophysical properties. | Incorporation into chromophoric systems to tune optical properties. |

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Reactions Involving 4-Ethoxy-3-Methoxyphenylacetonitrile

Kinetic studies are pivotal in determining the rates of chemical reactions and understanding how these rates are influenced by various factors such as reactant concentrations, temperature, and catalysts. While specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature, the kinetics of analogous reactions, particularly nucleophilic substitution at the benzylic position and transformations of the nitrile group, can provide valuable insights.

One of the common methods for the synthesis of phenylacetonitriles involves the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt. This reaction typically proceeds via an SN2 mechanism. The rate of such a reaction is dependent on the concentrations of both the benzyl halide and the cyanide ion.

The reaction rate can be expressed by the following rate law: Rate = k[R-X][CN⁻]

Where:

k is the rate constant

[R-X] is the concentration of the benzyl halide

[CN⁻] is the concentration of the cyanide ion

The substituents on the phenyl ring, in this case, the ethoxy and methoxy (B1213986) groups, can influence the reaction rate. Electron-donating groups, such as ethoxy and methoxy, can slightly decrease the rate of a typical SN2 reaction at the benzylic carbon by increasing the electron density at the reaction center, thus reducing its electrophilicity. However, they can also stabilize the transition state if there is any carbocationic character.

| Substituent at para-position | Relative Rate Constant (k_rel) |

| -NO₂ | 5.8 |

| -Cl | 1.2 |

| -H | 1.0 |

| -CH₃ | 0.7 |

| -OCH₃ | 0.5 |

This table is illustrative and based on established trends in SN2 reactions.

Identification of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism involves the identification of all transient species, including intermediates and transition states, that occur along the reaction pathway.

Reaction Intermediates:

In the context of reactions involving this compound, several types of intermediates can be postulated. For instance, in the hydrolysis of the nitrile group to a carboxylic acid, an amide is a key intermediate. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water, leading to an imidic acid intermediate which then tautomerizes to the more stable amide.

In reactions involving the benzylic position, such as radical halogenation, a benzylic radical would be a key intermediate. The ethoxy and methoxy groups would have a stabilizing effect on this radical intermediate through resonance.

Transition States:

Transition states are high-energy, transient configurations of atoms that exist for an infinitesimally short time during a chemical reaction. They cannot be isolated but their structure can be inferred from kinetic data and computational modeling.

For the SN2 synthesis of this compound from the corresponding benzyl halide, the transition state would involve the simultaneous formation of the new carbon-cyanide bond and the breaking of the carbon-halide bond. The geometry around the benzylic carbon would be trigonal bipyramidal.

The following table summarizes potential intermediates and transition states in key reactions.

| Reaction | Intermediate | Transition State |

| SN2 synthesis | None | Trigonal bipyramidal |

| Acid-catalyzed nitrile hydrolysis | Protonated nitrile, Imidic acid, Amide | Structure with partial bonds between water and the nitrile carbon |

| Radical bromination | Benzylic radical | Structure with partial C-H bond breaking and C-Br bond formation |

Theoretical Modeling of Reaction Mechanisms

In the absence of extensive experimental data, theoretical modeling and computational chemistry have become indispensable tools for investigating reaction mechanisms. Methods such as Density Functional Theory (DFT) allow for the calculation of the potential energy surface of a reaction, which can be used to determine the structures and energies of reactants, products, intermediates, and transition states.

For reactions involving this compound, theoretical modeling could be used to:

Predict the most likely reaction pathways: By comparing the activation energies of different possible routes.

Visualize the structures of transition states: Providing a three-dimensional representation of these fleeting species.

Understand the electronic effects of the substituents: Quantifying the influence of the ethoxy and methoxy groups on the reactivity of the molecule.